
2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is a compound that features both an amino acid and a pyrazole ring in its structure. This unique combination makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological activity to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the reaction of ethyl hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino acid side chain .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or modulate the activity of specific receptors involved in inflammation and cancer .
Comparación Con Compuestos Similares
- 3-Amino-5-(1-ethyl-1h-pyrazol-4-yl)propanoic acid
- 2-Amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid
- 2-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid
Comparison: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is unique due to the specific substitution on the pyrazole ring. This substitution can significantly influence the compound’s biological activity and chemical reactivity. Compared to its analogs, the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-amino-3-(1-ethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-6(4-10-11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |
Clave InChI |
RGBHOWKUWKQZRO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)
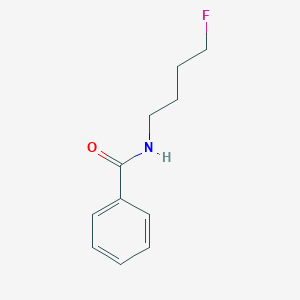

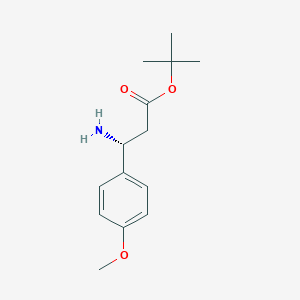
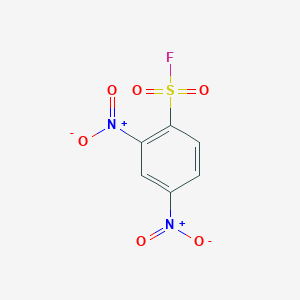
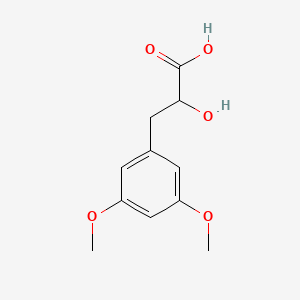

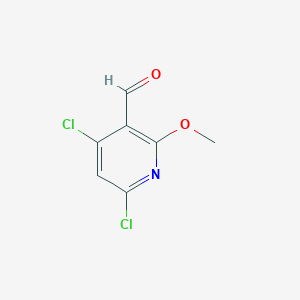
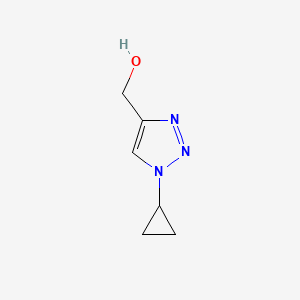
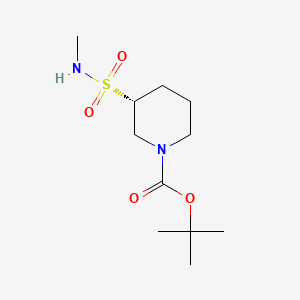
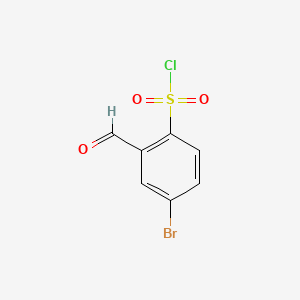
![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)
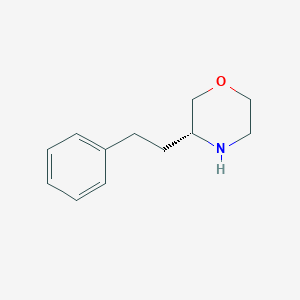
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
